molecular formula C27H29N7O7 B1683735 ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate CAS No. 220386-65-2

ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate

Cat. No. B1683735
M. Wt: 563.6 g/mol
InChI Key: JFXRCSVTAOUYGR-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UR-3216, a prodrug, is a novel, selective, and orally active platelet surface glycoprotein (GPIIb/IIIa) receptor antagonist. UR-3216 is the very tight binding of its active metabolite to platelets (Ki for resting platelets is < 1 nM). UR-2992, the active form of UR-3216, binds to platelets for a long period of time, while the unbound drug is rapidly cleared. UR-3216 is a promising, orally active GPIIb/IIIa antagonist for the treatment of cardiovascular diseases.

properties

CAS RN

220386-65-2

Product Name

ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate

Molecular Formula

C27H29N7O7

Molecular Weight

563.6 g/mol

IUPAC Name

ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate

InChI

InChI=1S/C27H29N7O7/c1-2-41-24(35)16-33-15-20-14-32(12-11-22(20)30-33)27(37)23(13-17-3-9-21(10-4-17)34(39)40)29-26(36)19-7-5-18(6-8-19)25(28)31-38/h3-10,15,23,38H,2,11-14,16H2,1H3,(H2,28,31)(H,29,36)/t23-/m0/s1

InChI Key

JFXRCSVTAOUYGR-QHCPKHFHSA-N

Isomeric SMILES

CCOC(=O)CN1C=C2CN(CCC2=N1)C(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)/C(=N/O)/N

SMILES

CCOC(=O)CN1C=C2CN(CCC2=N1)C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C(=NO)N

Canonical SMILES

CCOC(=O)CN1C=C2CN(CCC2=N1)C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C(=NO)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

UR-3216, UR 3216, UR3216

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate
Reactant of Route 3
ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate
Reactant of Route 4
ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate
Reactant of Route 5
Reactant of Route 5
ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate
Reactant of Route 6
ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate

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